molecular formula C14H10ClFN4OS B2367068 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034494-92-1

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2367068
CAS No.: 2034494-92-1
M. Wt: 336.77
InChI Key: QSMXBRLEBNPSPU-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the thiophene moiety: This step involves the coupling of the thiophene ring to the triazole core.

    Attachment of the benzamide group: The final step involves the acylation of the triazole-thiophene intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling reactions: The triazole ring can be involved in coupling reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(methyl)benzamide: Lacks the triazole and thiophene moieties, resulting in different biological activities.

    4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Similar structure but without the chloro substituent, leading to variations in reactivity and applications.

    2-chloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide:

Uniqueness

The presence of both chloro and fluoro substituents, along with the triazole and thiophene moieties, makes 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide unique

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4OS/c15-13-5-9(16)1-2-12(13)14(21)17-6-10-7-20(19-18-10)11-3-4-22-8-11/h1-5,7-8H,6H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMXBRLEBNPSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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